molecular formula C20H27N3O4S B2358279 ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate CAS No. 1251677-36-7

ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2358279
CAS No.: 1251677-36-7
M. Wt: 405.51
InChI Key: YWHLIWFIFWGUJI-UHFFFAOYSA-N
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Description

Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrazole derivative in the presence of a base such as triethylamine.

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.

    Final Coupling: The final step involves coupling the azepane-sulfonyl derivative with the pyrazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(piperidin-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a piperidine ring instead of an azepane ring.

    Ethyl 3-(morpholin-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a morpholine ring instead of an azepane ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole derivatives class, characterized by its unique structural components, including an azepane ring, a sulfonyl group, and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications such as antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H22_{22}N2_{2}O4_{4}S. Its structure can be represented as follows:

Ethyl 3 azepan 1 ylsulfonyl 1 2 methylbenzyl 1H pyrazole 4 carboxylate\text{Ethyl 3 azepan 1 ylsulfonyl 1 2 methylbenzyl 1H pyrazole 4 carboxylate}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
  • Introduction of the Sulfonyl Group : This is achieved via sulfonylation, where a sulfonyl chloride reacts with the pyrazole derivative in the presence of a base such as triethylamine.
  • Formation of the Azepane Ring : The azepane ring is formed through a cyclization reaction involving a suitable diamine and a dihalide.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A systematic evaluation showed that modifications on the pyrazole ring could enhance antiproliferative activity significantly.

CompoundCell LineIC50 (µM)Activity Level
8eAGS5Strong
7eAGS10Moderate
8aAGS25Moderate

Table 1: Cytotoxic Activity of Pyrazole Derivatives against AGS Cancer Cell Line

The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions on the phenyl ring linked to the pyrazole nucleus significantly enhance cytotoxic activity compared to electron-withdrawing groups .

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties exhibit notable antimicrobial properties. This compound may possess similar properties due to its sulfonamide component. In vitro studies are required to evaluate its effectiveness against various microbial strains.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors, influencing signal transduction pathways and metabolic processes. Understanding these interactions is crucial for elucidating its therapeutic potential and safety profile.

Case Studies

A recent study involving a series of pyrazole-based compounds demonstrated that modifications on the azepane and sulfonamide groups significantly affected their biological activity. The most potent derivatives exhibited enhanced anti-cancer properties compared to traditional chemotherapeutics, suggesting that this compound could be explored further for therapeutic applications in oncology .

Properties

IUPAC Name

ethyl 3-(azepan-1-ylsulfonyl)-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-3-27-20(24)18-15-22(14-17-11-7-6-10-16(17)2)21-19(18)28(25,26)23-12-8-4-5-9-13-23/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHLIWFIFWGUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCCC2)CC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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